1,2-二溴-2-甲基丁烷

描述

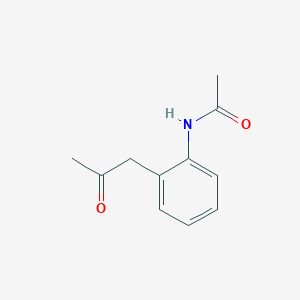

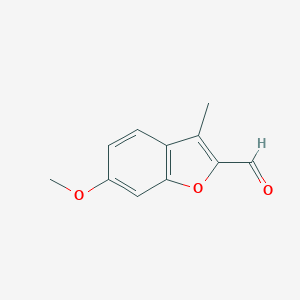

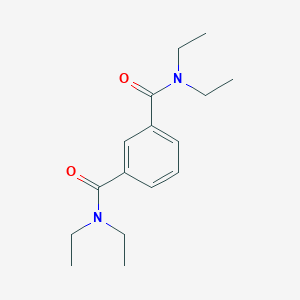

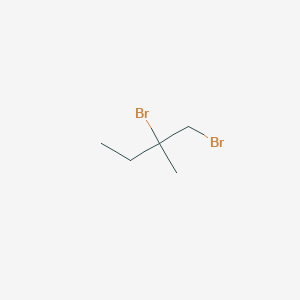

1,2-Dibromo-2-methylbutane is a chemical compound with the formula C5H10Br2. It has a molecular weight of 229.941 . The IUPAC Standard InChI is InChI=1S/C5H10Br2/c1-3-5(2,7)4-6/h3-4H2,1-2H3 .

Synthesis Analysis

The synthesis of 1,2-dibromo-2-methylbutane can be achieved through the bromination of various alkenes, alkynes, and ketones . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields . The free-radical bromination of inexpensive 2-methylbutane using neat Br2 takes place smoothly using a conveniently designed microscale glassware setup to provide a single major product .Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-2-methylbutane can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The reaction mechanism of 1,2-Dibromo-2-methylbutane involves the hydroxide ion acting as a base, removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine . The resulting re-arrangement of the electrons expels the bromine as a bromide ion and produces propene .Physical And Chemical Properties Analysis

1,2-Dibromo-2-methylbutane has a density of 1.7±0.1 g/cm3, a boiling point of 176.8±8.0 °C at 760 mmHg, and a vapour pressure of 1.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.6±3.0 kJ/mol and a flash point of 54.3±17.7 °C .科学研究应用

化妆品和防腐剂的过敏原性:1,2-二溴-2,4-二氰丁烷,一个相关化合物,被用作化妆品、洗涤用品和湿润的卫生纸的防腐剂。已发现它会引起用户的接触过敏和致敏(Ginkel & Rundervoort, 1995)。

微波和远红外吸收研究:对类似化合物1,2-二溴-2-甲基丙烷的微波和远红外光谱进行了研究,以了解偶极液体中吸收的摆动和弛豫模式(Larkin & Evans, 1974)。

燃烧和生物燃料应用:与1,2-二溴-2-甲基丁烷结构相关的2-甲基丁醇已被研究作为生物燃料的潜力。研究包括检查其燃烧特性和动力学建模(Park et al., 2015)。

压力对分子构象的影响:对1,2-二溴乙烷等相关化合物的压力效应研究提供了关于这类分子在不同条件下行为的见解(Taniguchi et al., 1981)。

毒理学和致癌性研究:已广泛研究了类似化合物如1,2-二溴-2,4-二氰丁烷的毒理学性质,特别是关于它们在消费产品中的使用和潜在健康影响(National Toxicology Program, 2010)。

在生物转化和结合中的作用:研究了1,2-二溴-2,4-二氰丁烷在血液中的生物转化及其与大分子结合的能力,以了解其潜在的毒理学影响(Bao et al., 1998)。

与DNA的化学交联:对类似1,2-二溴-2-甲基丁烷的双电亲化合物的研究已探讨了它们与人类组蛋白交联DNA的能力和其致突变性质(Loecken et al., 2009)。

安全和危害

When handling 1,2-Dibromo-2-methylbutane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

1,2-dibromo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-3-5(2,7)4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFLFLQACQDTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-2-methylbutane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。